Triethylene glycol dimethacrylate

Degree of Conversion Polymerization Kinetics Dental Resin

TEGDMA is a low-viscosity, difunctional methacrylate that delivers the highest degree of monomer conversion (~75%) among common dental monomers, critical for flowable composites and sealants. It provides a significantly higher flexural modulus than Bis-GMA (p<0.001) for stiff core build-ups. When replacing DEGDMA or EGDMA to maximize reactivity, blend with Bis-GMA to offset its 14.11 MPa shrinkage stress. Ideal for high-filler-load formulations that demand a low initial viscosity without sacrificing cure depth.

Molecular Formula C14H22O6
Molecular Weight 286.32 g/mol
CAS No. 109-16-0
Cat. No. B118310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylene glycol dimethacrylate
CAS109-16-0
Synonyms2-Methyl-2-propenoic Acid 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] Ester;  Methacrylic Acid Ethylenebis(oxyethylene) Ester;  1,2-Bis[2-(methacryloyloxy)_x000B_ethoxy]ethane;  ATM 2;  Acryester 3ED;  Bisomer TEGDMA;  Blemmer PDE 150;  EM 328;  Esschem 943X7469; 
Molecular FormulaC14H22O6
Molecular Weight286.32 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C
InChIInChI=1S/C14H22O6/c1-11(2)13(15)19-9-7-17-5-6-18-8-10-20-14(16)12(3)4/h1,3,5-10H2,2,4H3
InChIKeyHWSSEYVMGDIFMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10% in acetone
> 10% in ethanol
> 10% in ether
> 10% in petroleum ethe

Structure & Identifiers


Interactive Chemical Structure Model





Triethylene Glycol Dimethacrylate (TEGDMA, CAS 109-16-0) for Dental Resins and Biomaterials: Procurement and Technical Overview


Triethylene glycol dimethacrylate (TEGDMA, CAS 109-16-0) is a hydrophilic, low-viscosity, difunctional methacrylic monomer widely employed as a crosslinking agent and reactive diluent in dental resin composites, adhesives, and biomaterials . Its molecular structure, featuring a flexible tri(ethylene glycol) backbone terminated by two polymerizable methacrylate groups, confers a unique balance of high mobility and reactivity that fundamentally dictates the polymerization kinetics, mechanical properties, and water interaction behavior of formulated networks [1]. This evidence guide provides a quantitative, comparator-driven analysis to support scientific selection and procurement decisions for TEGDMA relative to its closest structural and functional analogs.

Why Generic Substitution of TEGDMA (CAS 109-16-0) with Other Dimethacrylates Is High-Risk for Formulation Performance


Generic substitution of TEGDMA with other dimethacrylates—such as ethylene glycol dimethacrylate (EGDMA), diethylene glycol dimethacrylate (DEGDMA), urethane dimethacrylate (UDMA), or bisphenol A glycidyl dimethacrylate (Bis-GMA)—is not scientifically justifiable due to the compound's unique position in the structure-property landscape of methacrylate monomers. The length and flexibility of the tri(ethylene glycol) spacer directly modulate critical formulation parameters including polymerization kinetics, network heterogeneity, water sorption, and volumetric shrinkage [1]. Even seemingly minor structural alterations, such as the reduction of one ethylene glycol unit to yield DEGDMA, result in quantifiable differences in mechanical strength retention and shrinkage behavior that can compromise clinical performance and device longevity [2]. The following sections present head-to-head quantitative evidence that defines the precise, measurable boundaries of TEGDMA's performance envelope against its closest alternatives.

TEGDMA (CAS 109-16-0) Quantitative Evidence Guide: Direct Head-to-Head Performance Data Against Key Analogs


Degree of Conversion (DC) of TEGDMA vs. Bis-GMA, UDMA, and Bis-EMA Homopolymers

In a direct homopolymer comparison study using near-infrared spectroscopy, TEGDMA exhibited the highest degree of conversion (DC) among four common dental dimethacrylate monomers. The DC of TEGDMA was significantly higher than that of Bis-GMA, UDMA, and its ethoxylated analog Bis-EMA, both at 10 minutes and after 24 hours of polymerization [1]. This superior conversion efficiency is a critical differentiator, as it directly impacts the final mechanical integrity and biocompatibility of the polymer network.

Degree of Conversion Polymerization Kinetics Dental Resin

Polymerization Rate of TEGDMA Relative to UDMA, Bis-EMA, and Bis-GMA

While TEGDMA leads in final degree of conversion, its polymerization rate is quantitatively distinct from other monomers. A direct comparative study established a clear kinetic ranking: UDMA polymerizes fastest, followed by TEGDMA, then Bis-EMA, and finally Bis-GMA (H0=13.254, p<0.001) [1]. This places TEGDMA in a unique intermediate kinetic position, offering a balance between the high reactivity of UDMA and the slower, more controlled polymerization of aromatic dimethacrylates.

Reaction Kinetics Photopolymerization Dental Materials

Flexural Modulus (FM) and Flexural Strength (FS) of TEGDMA Networks vs. Bis-GMA and Bis-EMA

TEGDMA-based homopolymers demonstrate a distinct mechanical profile. Its flexural modulus (FM) is statistically similar to UDMA and significantly higher than both Bis-EMA and Bis-GMA (p<0.001) [1]. For flexural strength (FS), TEGDMA occupies a middle tier: it is significantly stronger than Bis-EMA and Bis-GMA, but significantly weaker than UDMA (p<0.001) [1]. This mechanical behavior differentiates TEGDMA from other common monomers, particularly its superior stiffness compared to the aromatic dimethacrylates.

Mechanical Properties Flexural Modulus Flexural Strength Dental Composite

Water Sorption and Solubility of TEGDMA Compared to Bis-GMA, UDMA, and Bis-EMA

TEGDMA exhibits a complex and nuanced behavior regarding water interaction. In a direct comparison, TEGDMA homopolymers showed the lowest water sorption, statistically similar to Bis-EMA and significantly lower than Bis-GMA, which exhibited the highest sorption [1]. However, this advantage is counterbalanced by the finding that TEGDMA presented the highest solubility among the four monomers, significantly greater than UDMA, Bis-GMA, and Bis-EMA (p<0.001) [1]. This trade-off between low sorption and high solubility is a critical selection criterion.

Water Sorption Solubility Hydrolytic Stability Dental Resin

Polymerization Shrinkage Stress: TEGDMA's Influence in Bis-GMA and UDMA Matrices

The concentration of TEGDMA in a copolymer system has a direct and quantifiable impact on polymerization shrinkage stress. A study on Bis-GMA/TEGDMA and UDMA/TEGDMA composites found that as the TEGDMA content increased, the volumetric shrinkage and the resulting polymerization stress also increased [1]. In a separate study, neat TEGDMA monomer was measured to develop a maximum shrinkage stress of 14.11 ± 0.3 MPa, a value significantly higher than that of pure Bis-GMA (0.33 ± 0.3 MPa) or UDMA (6.83 ± 0.52 MPa) [2]. This data highlights TEGDMA's role as a primary driver of shrinkage stress in formulations.

Polymerization Shrinkage Shrinkage Stress Composite Resin Restorative Dentistry

Cytotoxicity Profile: TEGDMA vs. HEMA and GDMA in In Vitro Cell Models

The cytotoxic potential of TEGDMA is quantitatively different from other common diluent monomers. In a study using the MTT test on J744A1 cells, the cytotoxicity ranking was GDMA > TEGDMA > HEMA, with TEGDMA being more cytotoxic than HEMA [1]. Another study quantified this difference, describing TEGDMA as approximately 10-fold more toxic than HEMA in an in vitro model involving inhibition of gluconeogenesis in kidney cells [2]. However, TEGDMA was also found to induce less apoptosis than HEMA, suggesting a different mechanism of cell death [1].

Cytotoxicity Biocompatibility Dental Pulp Cells Resin Monomer

Optimizing TEGDMA (CAS 109-16-0) Procurement: Evidence-Based Application Scenarios in Dental Materials and Beyond


Scenario 1: Formulating a High-Conversion, Low-Viscosity Dental Composite

For applications demanding the highest possible degree of monomer conversion and low initial viscosity, such as in flowable composites or deeply penetrating pit and fissure sealants, TEGDMA is the preferred reactive diluent. As evidenced, TEGDMA homopolymer achieves a significantly higher degree of conversion (~75% at 24h) than UDMA, Bis-EMA, or Bis-GMA [4]. Its low viscosity also allows for high filler loading without compromising handling characteristics. However, formulators must account for TEGDMA's high polymerization shrinkage stress (14.11 ± 0.3 MPa as a neat monomer) and highest-in-class solubility [2], [3]. A copolymer approach, blending TEGDMA with a lower-shrinkage base monomer like Bis-GMA, is essential to leverage its conversion and viscosity benefits while mitigating shrinkage stress and improving network stability.

Scenario 2: Designing a Stiff, Mechanically Robust Polymer Network

When the primary design goal is to maximize the flexural modulus of a polymer network, TEGDMA is a superior choice compared to aromatic dimethacrylates like Bis-GMA and its ethoxylated analog, Bis-EMA. Direct comparative data shows that TEGDMA and UDMA homopolymers exhibit statistically similar, high flexural moduli, which are significantly greater than those of Bis-GMA and Bis-EMA (p<0.001) [4]. Therefore, in applications such as core build-up materials or provisional crowns where stiffness is paramount, selecting TEGDMA over an aromatic monomer will yield a quantifiably stiffer network. If ultimate flexural strength is the absolute priority, however, UDMA remains the benchmark, as it demonstrates the highest flexural strength among this class of monomers [4].

Scenario 3: Mitigating Cytotoxic Risk in Biocompatible Formulations

In applications with stringent biocompatibility requirements, such as dental adhesives, pulp-capping agents, or bioactive scaffolds, the selection of TEGDMA must be weighed against its cytotoxic profile. Evidence shows that TEGDMA is significantly more cytotoxic than the alternative diluent HEMA (approximately 10-fold higher in some models) [4]. This makes HEMA a preferred choice for applications where minimizing acute cytotoxicity is the primary driver. However, TEGDMA remains less cytotoxic than other diluents like GDMA [2]. Therefore, TEGDMA may be selected when its superior mechanical or conversion benefits are required, but formulations must be optimized for high conversion to minimize leachable monomer content and may require the inclusion of antioxidants like N-acetylcysteine (NAC) to mitigate its oxidative stress-induced effects.

Scenario 4: Comparing TEGDMA to EGDMA/DEGDMA for Reduced Volumetric Shrinkage

If the primary formulation challenge is reducing polymerization shrinkage and improving long-term mechanical stability in a wet environment, then alternatives with shorter ethylene glycol chains should be considered over TEGDMA. Studies replacing TEGDMA with diethylene glycol dimethacrylate (DEGDMA) or ethylene glycol dimethacrylate (EGDMA) in dental composites demonstrated a quantifiable decrease in volumetric shrinkage and an increase in initial mechanical strength [4]. Furthermore, after water uptake, the composites containing DEGDMA or EGDMA exhibited a less severe reduction in mechanical strength compared to those formulated with TEGDMA [4]. This evidence supports the substitution of TEGDMA with DEGDMA or EGDMA in applications where minimizing shrinkage and maintaining mechanical properties in a hydrated state are critical design goals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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